Ilorasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ilorasertib, also known as ABT-348, is a small molecule inhibitor that targets a group of enzymes called Aurora kinases. These enzymes play a crucial role in cell division by regulating various processes like chromosome segregation and centrosome maturation []. Due to its specific function, Ilorasertib is being investigated in scientific research for its potential applications in cancer treatment.

Ilorasertib and Cell Cycle Regulation

Cell division is a tightly controlled process essential for maintaining healthy tissues. Aurora kinases are key regulators of mitosis (cell division), ensuring proper chromosome separation and cell cycle progression []. Ilorasertib acts by inhibiting Aurora A and B kinases, thereby disrupting these crucial mitotic processes. This disruption can lead to cell cycle arrest and ultimately cell death in cancer cells that rely heavily on uncontrolled proliferation [].

Investigating Ilorasertib for Cancer Treatment

The potential of Ilorasertib to disrupt cell division makes it a promising candidate for cancer therapy. Researchers are exploring its efficacy in various cancers with dysregulated cell cycle control. Here are some specific areas of investigation:

- Solid tumors: Studies are ongoing to evaluate the effectiveness of Ilorasertib alone or in combination with other therapies for treating various solid tumors, including pancreatic cancer, non-small cell lung cancer, and head and neck cancers [, ].

- Leukemia: Ilorasertib's ability to target Aurora kinases is also being explored in the context of acute myeloid leukemia (AML). Preclinical studies suggest potential benefits, and clinical trials are investigating its efficacy in AML treatment [].

Ilorasertib, also known as ABT-348, is a potent, orally active, ATP-competitive inhibitor that targets multiple kinases, particularly the Aurora kinases and vascular endothelial growth factor receptor kinases. It is classified as a small molecule antineoplastic agent and is primarily developed for the treatment of various solid tumors and hematological malignancies. The compound has shown significant inhibitory activity against Aurora A, Aurora B, and Aurora C kinases, which are crucial regulators of mitosis and are often overexpressed in cancer cells .

Ilorasertib's mechanism of action involves its interaction with multiple kinases. It binds to the ATP-binding pocket of Aurora kinases, disrupting cell division by inhibiting mitosis []. Additionally, it targets VEGFRs and PDGFRs, hindering the formation of new blood vessels (angiogenesis) that tumors rely on for growth []. This multi-targeted approach disrupts cancer cell proliferation and survival on multiple fronts.

Ilorasertib is currently under investigation and not yet approved for clinical use. Phase I trials have shown evidence of dose-dependent side effects, primarily related to VEGFR inhibition []. These include fatigue, hypertension, and proteinuria []. Further research is needed to fully understand its safety profile.

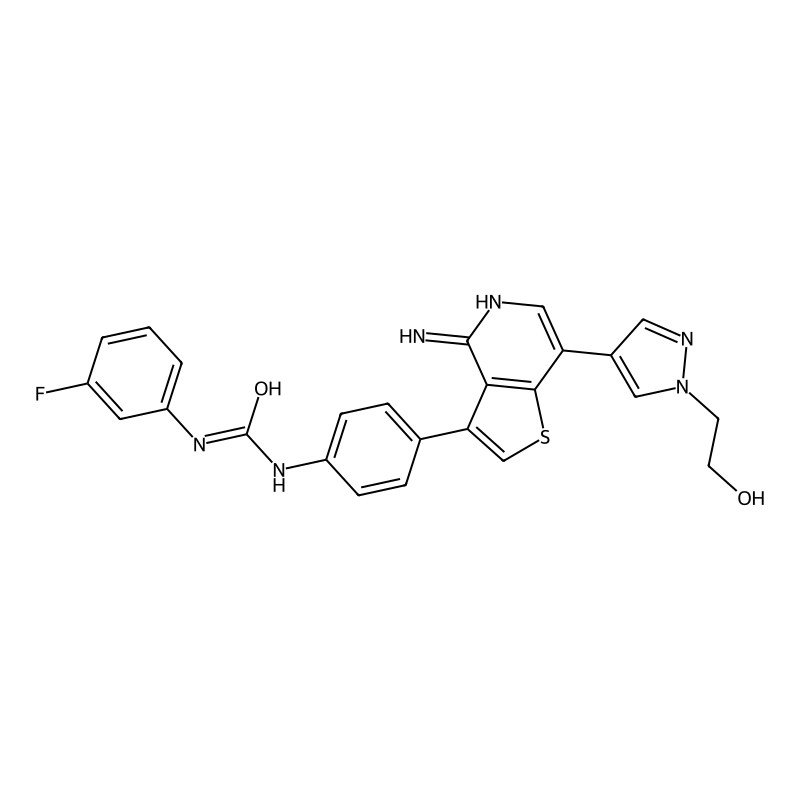

Ilorasertib functions through its ability to inhibit kinase activity by competing with ATP for binding at the active site of the enzyme. The chemical structure allows it to engage in various interactions that stabilize its binding to the target kinases. Specifically, it has been demonstrated to inhibit the autophosphorylation of Aurora kinases in cellular assays, thereby blocking their function in cell division .

The biological activity of Ilorasertib has been characterized through several preclinical and clinical studies. It exhibits a low nanomolar range of potency against Aurora kinases and vascular endothelial growth factor receptor kinases. In vitro studies have shown that Ilorasertib effectively inhibits histone H3 phosphorylation, a critical process for mitotic progression. Clinical trials have reported partial responses in patients with advanced solid tumors, indicating its potential efficacy .

The synthesis of Ilorasertib involves multi-step organic reactions typically starting from readily available precursors. Key steps include:

- Formation of Heterocyclic Rings: Utilizing cyclization reactions to construct the core structure.

- Functionalization: Introducing various functional groups that enhance its binding affinity and selectivity towards target kinases.

- Purification: Employing chromatographic techniques to isolate the final product with high purity.

Details on specific synthetic routes are proprietary but generally involve standard organic synthesis techniques used in drug development .

Ilorasertib is primarily investigated for its applications in oncology, particularly for treating:

- Advanced solid tumors

- Hematological malignancies

Clinical trials have assessed its safety, tolerability, pharmacokinetics, and preliminary antitumor activity. It has shown promise in inhibiting tumor growth by targeting multiple signaling pathways involved in cancer progression .

Interaction studies have revealed that Ilorasertib binds selectively to Aurora B and vascular endothelial growth factor receptor 2 kinases. The binding involves multiple interactions including hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the ATP-binding site of these kinases. These interactions are critical for its selectivity and potency against these targets .

Moreover, pharmacodynamic studies indicate that maximum inhibition of vascular endothelial growth factor receptor kinases occurs at lower doses compared to Aurora kinase inhibition, highlighting its dual-targeting capability .

Ilorasertib shares similarities with several other kinase inhibitors but is unique due to its dual-targeting mechanism involving both Aurora kinases and vascular endothelial growth factor receptor kinases. Below is a comparison table highlighting some similar compounds:

| Compound Name | Target Kinases | Potency (IC50) | Unique Features |

|---|---|---|---|

| Barasertib | Aurora B | 0.37 nM | Selective for Aurora B only |

| GSK1070916 | Aurora A/B/C | 490 nM (A), 0.38 nM (B) | Broad-spectrum Aurora inhibitor |

| BI 847325 | Aurora B | Not specified | Indolinone derivative |

| AZD1152 | Aurora B | 0.37 nM | Specific for acute myeloid leukemia |

Ilorasertib's ability to inhibit both Aurora and vascular endothelial growth factor receptor kinases sets it apart from these compounds, making it a promising candidate for combination therapies targeting multiple pathways involved in tumorigenesis .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Curtin ML, Heyman HR, Frey RR, Marcotte PA, Glaser KB, Jankowski JR, Magoc TJ, Albert DH, Olson AM, Reuter DR, Bouska JJ, Montgomery DA, Palma JP, Donawho CK, Stewart KD, Tse C, Michaelides MR. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4750-5. Epub 2012 May 26. PubMed PMID: 22695126.

3: Curtin ML, Frey RR, Heyman HR, Soni NB, Marcotte PA, Pease LJ, Glaser KB, Magoc TJ, Tapang P, Albert DH, Osterling DJ, Olson AM, Bouska JJ, Guan Z, Preusser LC, Polakowski JS, Stewart KD, Tse C, Davidsen SK, Michaelides MR. Thienopyridine ureas as dual inhibitors of the VEGF and Aurora kinase families. Bioorg Med Chem Lett. 2012 May 1;22(9):3208-12. doi: 10.1016/j.bmcl.2012.03.035. Epub 2012 Mar 14. PubMed PMID: 22465635.